![molecular formula C22H24N2O3S B2563371 (Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one CAS No. 857494-46-3](/img/structure/B2563371.png)
(Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
Overview
Description
(Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a butylphenyl group, and a dimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 4-butylaniline.
Formation of the Benzylidene Moiety: The final step involves the condensation of the thiazole intermediate with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
The compound exhibits significant biological activities, particularly as an inhibitor of tyrosinase, an enzyme crucial in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders and skin whitening applications.
Tyrosinase Inhibition
Research indicates that derivatives of thiazole compounds, including (Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, have been shown to possess stronger inhibitory effects on tyrosinase compared to traditional agents like kojic acid. For instance, certain thiazole derivatives demonstrated up to 189-fold increased potency against tyrosinase activity .
Antimicrobial Properties
Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties. The presence of the thiazole ring is believed to play a crucial role in interacting with microbial targets, making these compounds candidates for further investigation in the development of antimicrobial agents .
Potential Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
Skin Whitening Agents
Due to its potent tyrosinase inhibitory activity, this compound can be explored as an active ingredient in cosmetic formulations aimed at reducing hyperpigmentation and promoting an even skin tone.
Antimicrobial Treatments
The antimicrobial properties suggest potential uses in developing new antibiotics or antiseptics, particularly against resistant strains of bacteria.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of thiazole derivatives:
Mechanism of Action
The mechanism of action of (Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((4-methylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
- (Z)-2-((4-ethylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
- (Z)-2-((4-propylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
Uniqueness
(Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is unique due to the presence of the butylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in hydrophobicity, steric effects, and electronic properties, which can influence its reactivity and interactions with biological targets.
Biological Activity
(Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. The thiazole nucleus is known for its medicinal properties, making derivatives like this compound valuable in drug development.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the condensation of appropriate amines and aldehydes under controlled conditions. The synthesis typically yields high purity and good yields, which are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that thiazolidin-4-one derivatives exhibited promising activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent inhibition of cell proliferation (IC50 values as low as 11 μM) .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively documented. In vitro studies demonstrated that compounds related to this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
Thiazole derivatives are also being explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely related to their structural characteristics. Modifications at specific positions on the thiazole ring or phenyl substituents can significantly enhance or diminish activity. For example, the introduction of electron-donating groups like methoxy at the ortho position has been shown to increase anticancer potency due to improved binding affinity to target enzymes .
Case Studies
Compound | Activity Type | Cell Line/Pathogen | IC50 Value |
---|---|---|---|
This compound | Anticancer | MCF-7 | 22 μM |
Similar Thiazole Derivative | Antimicrobial | E. coli | 15 μg/mL |
Thiazolidinone Derivative | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.07 µM |
Properties
IUPAC Name |
(5Z)-2-(4-butylphenyl)imino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-4-5-6-15-7-10-17(11-8-15)23-22-24-21(25)20(28-22)14-16-9-12-18(26-2)19(13-16)27-3/h7-14H,4-6H2,1-3H3,(H,23,24,25)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFDPXHGNYXTO-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.